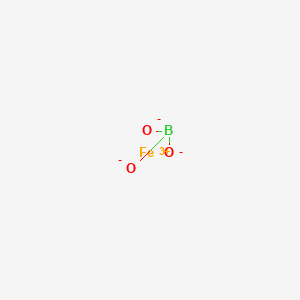
Iron orthoborate
Overview
Description
Iron orthoborate is a compound that contains iron and boron. It is a type of borate, which is a range of boron oxyanions, anions containing boron and oxygen .
Molecular Structure Analysis
The product of the synthesis process is observed to crystallize into an orthorhombic crystal structure (Norbergite type), and cell parameters are determined as a = 10.046 (2) Å, b = 8.532 (2) Å, and c = 4.467 (1) Å values from ICDD data base .Chemical Reactions Analysis
The use of this compound in catalytic reactions was investigated for the first time. The solvent-free partial oxidation of benzyl alcohol to benzaldehyde proceeded with moderate conversion. The acidic nature of the catalyst promotes the sequential reactions of the reactants and products and the selectivity .Scientific Research Applications
X-Ray Diffraction Studies
Iron orthoborate (Fe3BO6) has been studied for its unique structural properties using resonant x-ray diffraction. Research by Beutier et al. (2009) explored the 'forbidden' Bragg reflections of Fe3BO6, particularly near the iron K edge. This study highlighted the interference of x-rays scattered from two inequivalent crystallographic sites occupied by iron ions, demonstrating the complex interplay of dipole–quadrupole and quadrupole–quadrupole resonant scattering in this compound (Beutier et al., 2009).
High-Temperature Structural Stability
Iron borate's behavior under high temperatures has been studied, revealing that it undergoes recrystallization to this compound Fe3BO6 and hematite α-Fe2O3 at specific temperatures. Yagupov et al. (2019) used scanning electron microscopy and X-ray diffractometry to determine the temperature limits of structural stability for iron borate (Yagupov et al., 2019).
Orthopedic Applications
In orthopedics, iron-based materials like iron oxide nanoparticles are being explored for their potential in regenerative medicine. Wimpenny et al. (2012) discussed how magnetic nanoparticles (MNPs) comprising an iron oxide core can be used in stem cell therapies for bone and cartilage regeneration (Wimpenny et al., 2012). Additionally, Tran and Webster (2011) investigated hydroxyapatite-coated iron oxide nanoparticles for their ability to promote bone growth, indicating a potential for various orthopedic applications (Tran & Webster, 2011).
Nanoparticle-Based Therapies
Iron oxide nanoparticles have been studied for various biomedical applications, including in diagnostic, therapeutic, and theranostic settings. Dadfar et al. (2019) summarized the use of iron oxide nanoparticles in various medical applications, highlighting their versatility and potential for integration into future medical practice (Dadfar et al., 2019).
Biodegradation and Cytocompatibility in Orthopaedics
Research on iron-based scaffolds for orthopedic applications focuses on balancing corrosion rate and cytocompatibility. Caligari Conti and Pollacco (2019) reviewed the current trends in this area, addressing the challenges posed by increased local concentrations of metallic ions due to corrosion, which can affect cytocompatibility (Caligari Conti & Pollacco, 2019).
Mechanism of Action
properties
IUPAC Name |
iron(3+);borate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.Fe/c2-1(3)4;/q-3;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSZSJDMRGXEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BFeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942717 | |
| Record name | Iron(3+) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20542-97-6 | |
| Record name | Iron orthoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020542976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




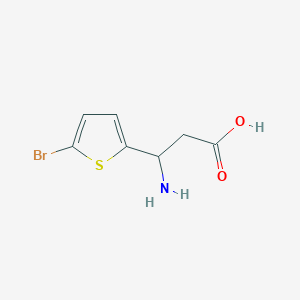
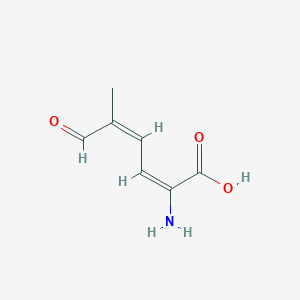
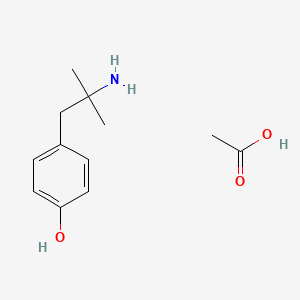

![Benzimidazo[1,2-a]quinoline](/img/structure/B3368101.png)

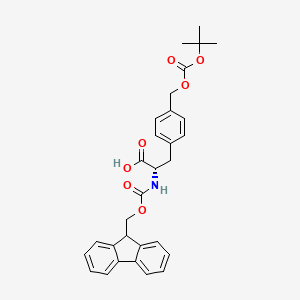
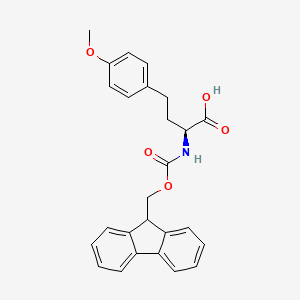
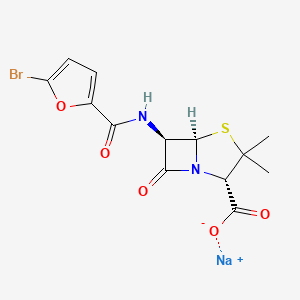
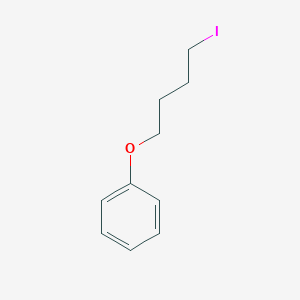
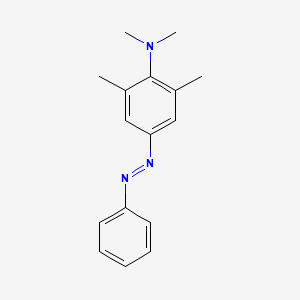
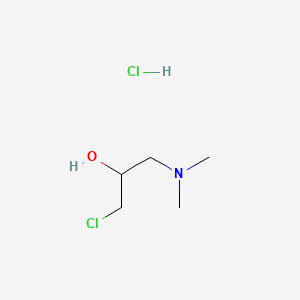
![Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-](/img/structure/B3368157.png)